molecular formula C10H7BN2O2 B1438441 (3-(2,2-Dicyanovinyl)phenyl)boronic acid CAS No. 957034-31-0

(3-(2,2-Dicyanovinyl)phenyl)boronic acid

Cat. No. B1438441
CAS RN: 957034-31-0
M. Wt: 197.99 g/mol
InChI Key: GVHSHLWYRSUUTN-UHFFFAOYSA-N
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Description

“(3-(2,2-Dicyanovinyl)phenyl)boronic acid” is a chemical compound with the molecular formula C10H7BN2O2 . It has an average mass of 197.986 Da and a monoisotopic mass of 198.060059 Da . It is also known by its IUPAC name, [3- (2,2-Dicyanovinyl)phenyl]boronic acid .


Molecular Structure Analysis

The molecular structure of “(3-(2,2-Dicyanovinyl)phenyl)boronic acid” consists of a phenyl ring attached to a boronic acid group and a 2,2-dicyanovinyl group . The InChI code for this compound is 1S/C10H7BN2O2/c12-6-9(7-13)4-8-2-1-3-10(5-8)11(14)15/h1-5,14-15H .


Physical And Chemical Properties Analysis

“(3-(2,2-Dicyanovinyl)phenyl)boronic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 458.0±55.0 °C at 760 mmHg, and a flash point of 230.8±31.5 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its ACD/LogP value is 1.35 .

Scientific Research Applications

Enrichment of Cis-Diol Containing Molecules

Phenylboronic acids (PBAs) are known for their ability to selectively recognize cis-diol containing molecules through a reversible covalent reaction. This property is utilized in the enrichment of nucleosides, catechols, saccharides, and glycoproteins, which are crucial for improving detection sensitivity and accuracy in various samples .

Boronate Affinity Materials (BAMs)

BAMs are increasingly used in separation, sensing, imaging, diagnostics, and drug delivery. The selectivity of BAMs is enhanced by optimizing polymerization solvents and crosslinker types, which is essential for commercial production and application .

Sensing and Imaging

The pH-responsive nature of PBAs allows the development of materials that can be used for sensing and imaging applications. By forming a covalent complex with cis-diol groups at high pH and dissociating at acidic pH, PBAs serve as a basis for creating fluorescent BAM nanoparticles .

Diagnostic Applications

Due to their selective binding capabilities, PBAs are employed in diagnostic tools to detect and quantify the presence of specific biomolecules. This application is particularly relevant in the medical field for the early detection of diseases .

Drug Delivery Systems

The pH-controllable capture/release feature of PBAs is advantageous in designing drug delivery systems. They can be engineered to release therapeutic agents in response to the pH changes in the target environment, ensuring targeted treatment .

Commercial Production and Mass Synthesis

The yield of PBA-functionalized polymers is a critical factor for their mass production and commercial viability. Research into the polymerization yield is important to scale up the production process for industrial applications .

properties

IUPAC Name

[3-(2,2-dicyanoethenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BN2O2/c12-6-9(7-13)4-8-2-1-3-10(5-8)11(14)15/h1-5,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHSHLWYRSUUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C=C(C#N)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657401
Record name [3-(2,2-Dicyanoethenyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

957034-31-0
Record name [3-(2,2-Dicyanoethenyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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